molecular formula C13H15BrN6O2 B5506644 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

Cat. No.: B5506644
M. Wt: 367.20 g/mol
InChI Key: AUUZSBFZFPCDTA-FRKPEAEDSA-N
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Description

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic ring .

Scientific Research Applications

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
  • 2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-morpholinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-6-methoxyphenyl benzoate hydrochloride
  • 3-nitro-5-amino-1,2,4-oxadiazole

Uniqueness

What sets 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZSBFZFPCDTA-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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